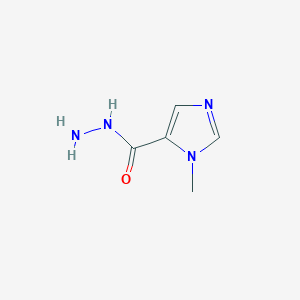

1-Methyl-1H-imidazole-5-carbohydrazide

描述

Significance of Heterocyclic Compounds in Advanced Chemical Sciences

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry and related sciences. medcraveonline.comgoogle.com Their unique structural and electronic properties make them indispensable in numerous applications, from pharmaceuticals and agrochemicals to materials science. medcraveonline.comjocpr.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts distinct reactivity and physicochemical characteristics, allowing for a vast diversity of molecular designs. google.com Many natural products, including essential biomolecules like DNA and hemoglobin, contain heterocyclic rings, underscoring their biological importance. google.com This inherent versatility has established heterocyclic chemistry as a cornerstone of drug discovery and the development of functional materials. medcraveonline.comnih.gov

Role of Imidazole (B134444) Derivatives in Contemporary Chemical Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a particularly privileged scaffold in medicinal chemistry and materials science. researchgate.netgoogle.com First synthesized in 1858, this small yet chemically complex nucleus is a feature of many essential biomolecules, including the amino acid histidine and the hormone histamine. researchgate.nettcichemicals.com Its aromaticity, basicity, and ability to participate in hydrogen bonding allow it to interact effectively with a wide range of biological targets. enamine.netgoogle.com Consequently, the imidazole moiety is a core component in a multitude of approved pharmaceutical agents, demonstrating broad therapeutic potential across areas such as oncology, mycology, and cardiology. google.comgoogle.com Beyond medicine, imidazole derivatives are crucial in the development of ionic liquids, catalysts, and specialized polymers. tcichemicals.com

Importance of Carbohydrazide (B1668358) Moieties in Organic Compound Design and Synthesis

The carbohydrazide functional group, characterized by a carbonyl group flanked by two hydrazine-like nitrogen atoms, is a versatile building block in organic synthesis. who.int Carbohydrazides and their derivatives, such as hydrazones, are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. who.intuni.lu The reactivity of the hydrazide group makes it a valuable synthon for the construction of more complex heterocyclic systems, such as oxadiazoles (B1248032) and triazines. who.int This functional group's ability to act as a ligand allows it to form stable complexes with metal ions, a property leveraged in catalysis and materials science. who.int The incorporation of a carbohydrazide moiety into a molecule can significantly influence its pharmacological profile, making it a key component in the design of new bioactive compounds. uni.lu

Overview of 1-Methyl-1H-imidazole-5-carbohydrazide within Modern Research Contexts

This compound (C5H8N4O) represents a specific molecular architecture that combines the features of both the imidazole ring and the carbohydrazide group. While extensive, dedicated studies on this exact molecule are not widely present in peer-reviewed literature, its chemical structure positions it as a valuable intermediate and building block in synthetic chemistry. The presence of the reactive carbohydrazide group on the stable, methylated imidazole ring suggests its utility in the synthesis of more complex derivatives for various research applications, including the development of novel therapeutic agents or functional materials. Its structure is a logical precursor for creating a variety of related compounds, such as hydrazones, thiosemicarbazides, or further heterocyclic systems, by leveraging the reactivity of the terminal amino group of the hydrazide moiety.

Chemical Properties and Synthesis of this compound

The fundamental properties of this compound are summarized by its chemical formula and molecular weight, which provide the basis for its characterization and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| Canonical SMILES | CN1C=NC=C1C(=O)NN |

| InChI Key | CFIAOJVURKEWPG-UHFFFAOYSA-N |

A common and effective method for creating carbohydrazides is through the hydrazinolysis of an ester. nih.govwho.int This process would entail the reaction of a methyl or ethyl ester of 1-methyl-1H-imidazole-5-carboxylic acid with hydrazine (B178648) hydrate, typically in an alcohol solvent under reflux conditions.

| Step | Reaction | Typical Reagents and Conditions |

|---|---|---|

| 1. Esterification | 1-Methyl-1H-imidazole-5-carboxylic acid → Ethyl 1-methyl-1H-imidazole-5-carboxylate | Ethanol (EtOH), Catalytic Acid (e.g., H₂SO₄), Reflux |

| 2. Hydrazinolysis | Ethyl 1-methyl-1H-imidazole-5-carboxylate → this compound | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol (EtOH), Reflux |

This synthetic pathway is widely employed for converting carboxylic acid esters into their corresponding carbohydrazides across a vast range of heterocyclic systems due to its efficiency and reliability. nih.govwho.int The resulting this compound serves as a versatile intermediate, ready for further functionalization to create libraries of new compounds for screening and research.

Structure

3D Structure

属性

IUPAC Name |

3-methylimidazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIAOJVURKEWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332840 | |

| Record name | 1-Methyl-1H-imidazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23585-00-4 | |

| Record name | 1-Methyl-1H-imidazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Methyl 1h Imidazole 5 Carbohydrazide and Analogues

Strategies for the Regiocontrolled Construction of the Imidazole (B134444) Core

The regioselective synthesis of the imidazole ring is paramount to ensure the desired substitution pattern. Various methods have been developed to control the placement of substituents on the imidazole framework.

Cycloaddition Reactions in Imidazole Ring Formation

Cycloaddition reactions offer a powerful approach to construct the imidazole ring in a controlled manner. One of the most notable examples is the Van Leusen imidazole synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.org This [3+2] cycloaddition reaction is a versatile method for preparing 1,4-disubstituted, 4,5-disubstituted, and 1,4,5-trisubstituted imidazoles. acs.orgnih.gov The reaction proceeds through the in situ formation of an imine from an aldehyde and an amine, which then reacts with TosMIC in the presence of a base. acs.org The flexibility of choosing different aldehyde, amine, and TosMIC components allows for the synthesis of a diverse range of imidazole derivatives. acs.org

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| Aldehyde | Amine | Tosylmethyl isocyanide (TosMIC) | Substituted Imidazole | organic-chemistry.org |

A plausible mechanism for the Van Leusen reaction involves the initial formation of the aldimine, followed by the base-mediated addition of TosMIC. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the imidazole ring. nih.gov This methodology has been successfully employed in the synthesis of various imidazole-based compounds. researchgate.net

Heterocyclization Approaches for Imidazole Framework Assembly

Heterocyclization reactions provide a direct route to the imidazole core by forming two bonds in a single step. These methods often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. The regioselectivity of these reactions can be influenced by the nature of the substituents on the starting materials. For instance, the reaction of an α-dicarbonyl compound with an aldehyde and a primary amine can lead to the formation of a 1,2,5-trisubstituted imidazole.

Recent advances have focused on developing regiocontrolled methods for synthesizing substituted imidazoles. For example, a two-bond disconnection approach combining a C2–N3 fragment with an N1–C4–C5 unit has been explored for the synthesis of trisubstituted NH-imidazoles from benzimidates and 2H-azirines. rsc.org This highlights the ongoing efforts to achieve precise control over substituent placement during imidazole ring formation.

Multi-Component Protocols for Imidazole Scaffold Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. youtube.com The Van Leusen three-component reaction (vL-3CR), an extension of the Van Leusen imidazole synthesis, is a prime example where an aldehyde, a primary amine, and TosMIC are reacted in one pot to generate substituted imidazoles. organic-chemistry.org While technically a stepwise reaction as the imine forms first, it is often considered an MCR due to its operational simplicity. organic-chemistry.org

Transition Metal-Catalyzed Imidazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazoles, often enabling reactions that are not feasible through traditional methods. beilstein-journals.org These catalysts can facilitate various transformations, including C-H activation, cross-coupling reactions, and cyclization reactions. nih.gov

For example, nickel-catalyzed C-H arylation and alkenylation of imidazoles have been developed, allowing for the direct introduction of aryl and alkenyl groups at the C2 position. nih.gov Palladium catalysis has also been extensively used for the C-H arylation of imidazoles. researchgate.net These methods provide a direct and atom-economical way to functionalize the imidazole core. Furthermore, copper-catalyzed [3+2] cycloaddition reactions have been reported for the synthesis of multisubstituted imidazoles. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the C-H functionalization. nih.gov

| Catalyst | Reaction Type | Substrate | Product | Reference |

| Nickel | C-H Arylation/Alkenylation | Imidazole | C2-Substituted Imidazole | nih.gov |

| Palladium | C-H Arylation | Imidazole | C2-Substituted Imidazole | researchgate.net |

| Copper | [3+2] Cycloaddition | Various | Multisubstituted Imidazole | organic-chemistry.org |

Approaches for the Incorporation of the Carbohydrazide (B1668358) Moiety

Once the substituted imidazole core is constructed, the carbohydrazide functional group can be introduced through various synthetic transformations.

Ester Hydrolysis and Subsequent Hydrazinolysis Routes

A common and straightforward method for introducing the carbohydrazide moiety is through the conversion of a corresponding ester. This two-step process typically involves the hydrolysis of an imidazole carboxylate ester to the carboxylic acid, followed by reaction with hydrazine (B178648). However, a more direct route is the direct hydrazinolysis of the ester.

The synthesis of pyrazine carbohydrazide-based hydrazones has been reported starting from the corresponding methyl ester, which is then treated with hydrazine hydrate to form the carbohydrazide. researchgate.netwho.intkfupm.edu.sa This method is widely applicable to various heterocyclic systems. The reaction of an ester, such as methyl 1-methyl-1H-imidazole-5-carboxylate, with hydrazine hydrate in a suitable solvent like methanol or ethanol under reflux conditions typically affords the desired carbohydrazide in good yield. who.int In some cases, unexpected reductions of other functional groups can occur during hydrazinolysis, which requires careful control of the reaction conditions. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Methyl 1-methyl-1H-imidazole-5-carboxylate | Hydrazine hydrate | 1-Methyl-1H-imidazole-5-carbohydrazide | who.int |

| Heterocyclic methyl ester | Hydrazine hydrate | Heterocyclic carbohydrazide | researchgate.netkfupm.edu.sa |

This hydrazinolysis step is a crucial transformation in the synthesis of many biologically active compounds, as the carbohydrazide moiety can serve as a versatile intermediate for the preparation of various derivatives, such as hydrazones. researchgate.net

Direct Synthetic Methods for Carbohydrazide Formation

The formation of the carbohydrazide functional group is a critical step in the synthesis of this compound. The most prevalent and direct method for this transformation is the hydrazinolysis of a corresponding ester precursor. ajgreenchem.comajgreenchem.comnih.gov

This reaction involves treating the methyl or ethyl ester of 1-methyl-1H-imidazole-5-carboxylic acid with hydrazine monohydrate. ajgreenchem.comnih.gov The process is typically carried out in an alcohol solvent, such as ethanol, often under reflux conditions to drive the reaction to completion. ajgreenchem.comnih.gov This method is widely employed due to its efficiency and the straightforward purification of the resulting carbohydrazide, which often precipitates from the reaction mixture upon cooling.

The general transformation can be summarized as follows:

Starting Material : Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate nih.gov

Reagent : Hydrazine monohydrate nih.gov

Solvent : Ethanol nih.gov

Condition : Reflux ajgreenchem.com

Product : 1,5-diaryl-1H-imidazole-4-carbohydrazide nih.gov

This nucleophilic acyl substitution reaction provides a facile route to a variety of imidazole carbohydrazide derivatives. nih.gov Other synthetic routes to carbohydrazides, in a more general context, include methods starting from carbonic esters, urea, or phosgene (B1210022), but the direct hydrazinolysis of esters remains a preferred method for functionalized imidazoles. google.com

Table 1: Key Parameters for Direct Carbohydrazide Formation via Hydrazinolysis

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Precursor | Carboxylic acid ester of the imidazole core | Ethyl or Methyl 1-methyl-1H-imidazole-5-carboxylate | ajgreenchem.comnih.gov |

| Reagent | Hydrazine source for nucleophilic attack | Hydrazine monohydrate (NH2NH2·H2O) | nih.gov |

| Solvent | Reaction medium | Ethanol, Methanol | ajgreenchem.comnih.gov |

| Temperature | Reaction condition to facilitate the reaction | Room temperature to reflux | ajgreenchem.comnih.gov |

| Work-up | Isolation of the final product | Filtration of precipitate, washing with solvent | nih.gov |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and extending their applicability. This section details the proposed pathways for the formation of the imidazole ring and the subsequent functionalization to a hydrazide.

The synthesis of the imidazole core can be achieved through various methods, each with a distinct mechanistic pathway. Two of the most classical and versatile methods are the Debus-Radziszewski synthesis and the Van Leusen synthesis.

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine for N-substituted imidazoles). wikipedia.orgslideshare.netscribd.com The reaction is thought to proceed in two main stages:

First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgresearchgate.net

This diimine then condenses with the aldehyde, followed by cyclization and oxidation (aromatization) to yield the substituted imidazole ring. wikipedia.orgslideshare.net

While this represents the generally accepted pathway, the exact mechanism is not certain. wikipedia.org

The Van Leusen imidazole synthesis provides another powerful route, particularly for 1,5-disubstituted imidazoles. This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.gov The mechanism is understood as a [3+2] cycloaddition:

Under basic conditions, TosMIC is deprotonated to form a nucleophilic anion. wikipedia.orgyoutube.com

This anion attacks the electrophilic carbon of the aldimine. nih.govsemanticscholar.org

The resulting intermediate undergoes a 5-endo-dig cyclization to form a five-membered ring (an imidazoline intermediate). wikipedia.orgyoutube.com

Finally, elimination of p-toluenesulfinic acid (TosH) from this intermediate leads to aromatization and the formation of the imidazole ring. nih.govsemanticscholar.org

More recent synthetic strategies often employ metal catalysis, for instance, using copper or zinc catalysts, which can facilitate cycloaddition reactions under milder conditions and with high functional group tolerance. organic-chemistry.org

The conversion of a carboxylic acid ester to a carbohydrazide is a classic example of a nucleophilic acyl substitution reaction. vanderbilt.edukhanacademy.orgmasterorganicchemistry.com The mechanism proceeds through a well-established addition-elimination pathway.

Nucleophilic Addition : The reaction initiates with the nucleophilic attack of a lone pair of electrons from the terminal nitrogen atom of hydrazine (H₂N-NH₂) on the electrophilic carbonyl carbon of the ester. vanderbilt.edu This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com

Elimination : The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed by the lone pair from the oxygen atom. vanderbilt.edu Simultaneously, the alkoxy group (-OR') of the original ester is expelled as a leaving group. masterorganicchemistry.com

Proton Transfer : A final proton transfer step, typically involving the solvent or another hydrazine molecule, neutralizes the resulting protonated hydrazide to yield the final carbohydrazide product and an alcohol byproduct.

This mechanism is favored because hydrazine is a potent nucleophile, and the reaction effectively substitutes the alkoxy group of the ester with the hydrazinyl group (-NHNH₂). vanderbilt.edu

Functional Group Compatibility and Scope of Synthetic Protocols

The utility of a synthetic method is often defined by its scope and tolerance for various functional groups. The syntheses of both the imidazole core and the carbohydrazide moiety exhibit considerable versatility, but also have limitations.

For the imidazole ring synthesis , many modern protocols show broad functional group tolerance.

Catalytic systems, such as those using copper, zinc, or iron, are often compatible with a wide array of functional groups including phenols, alcohols, carboxylic acids, amines, aryl halides, and various heterocycles. organic-chemistry.org

The Debus-Radziszewski reaction and its modifications can accommodate a variety of substituents on the aldehyde and dicarbonyl components, although yields can sometimes be modest. ijprajournal.comtsijournals.com

The Van Leusen reaction is also quite general, with the primary limitation being the need for a stable aldimine precursor. nih.gov

Regarding the hydrazinolysis of esters to form carbohydrazides, the reaction is generally high-yielding and compatible with many functional groups present on the imidazole ring. nih.gov The primary nucleophilic attack occurs selectively at the ester carbonyl. However, the presence of other highly electrophilic sites on the molecule could potentially lead to side reactions. The direct hydrazinolysis method has proven compatible with sensitive functionalities, including glycosylations in peptide synthesis, highlighting its robustness. nih.gov

Table 2: Functional Group Compatibility in Imidazole Synthesis

| Synthetic Method | Tolerated Functional Groups | Potentially Incompatible Groups | Reference |

|---|---|---|---|

| Catalytic Methods (Cu, Zn, Fe) | Aryl halides, phenols, alcohols, carboxylic acids, amines, heterocycles | Highly sensitive or sterically hindering groups depending on the specific catalyst | organic-chemistry.org |

| Debus-Radziszewski | Aryl and alkyl groups on aldehydes and dicarbonyls | Base-sensitive groups, potential for side reactions leading to lower yields | ijprajournal.com |

| Van Leusen | Aryl and alkyl groups on the aldimine | Functional groups that interfere with imine formation or are sensitive to the basic conditions | nih.gov |

| Hydrazinolysis of Esters | Most standard functional groups, including glycosylations | Other highly electrophilic centers that could react with hydrazine | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 1h Imidazole 5 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Methyl-1H-imidazole-5-carbohydrazide, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its intricate structure.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring, the methyl group, and the carbohydrazide (B1668358) moiety.

The protons on the imidazole ring are anticipated to appear as singlets in the aromatic region of the spectrum. The methyl group attached to the imidazole nitrogen will produce a characteristic singlet, typically in the upfield region. The protons of the carbohydrazide group (-CONHNH₂) will exhibit signals that can be influenced by the solvent and temperature, with the NH and NH₂ protons often appearing as broad singlets.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H | 7.5 - 8.5 | Singlet |

| Imidazole H | 7.0 - 8.0 | Singlet |

| N-CH₃ | 3.5 - 4.0 | Singlet |

| CONH | 9.0 - 10.0 | Broad Singlet |

| NH₂ | 4.0 - 5.0 | Broad Singlet |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. The carbon atoms of the imidazole ring will resonate in the aromatic region, while the methyl carbon will appear at a higher field. The carbonyl carbon of the carbohydrazide group is expected to be the most downfield signal due to the deshielding effect of the adjacent oxygen and nitrogen atoms.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carbohydrazide) | 160 - 170 |

| Imidazole C | 130 - 145 |

| Imidazole C | 120 - 135 |

| Imidazole C | 115 - 130 |

| N-CH₃ | 30 - 40 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Two-Dimensional NMR Techniques (e.g., COSY) for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful for establishing the connectivity between atoms in a molecule. A COSY spectrum of this compound would reveal correlations between coupled protons. While there are no expected proton-proton couplings within the imidazole ring or between the methyl group and other protons in this specific molecule, COSY can be used to confirm the absence of such couplings and to verify the assignment of the individual proton signals. For more complex derivatives, COSY is invaluable in tracing the spin-spin coupling networks.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. The presence of the carbohydrazide group will be indicated by strong N-H stretching vibrations from the -NHNH₂ group, typically in the range of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretching of the carbohydrazide will be observed around 1640-1680 cm⁻¹. The N-H bending (amide II) vibration is expected in the region of 1520-1570 cm⁻¹. The imidazole ring will show characteristic C=N and C=C stretching vibrations in the fingerprint region (below 1600 cm⁻¹), and C-H stretching vibrations of the aromatic ring and the methyl group will appear around 2900-3100 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1520 - 1570 |

| C=N, C=C (Imidazole) | Stretching | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. The predicted monoisotopic mass of this compound is approximately 140.07 Da. uni.lu

In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, fragmentation is likely to occur at the carbohydrazide side chain, with potential losses of NH₂, N₂H₃, and CON₂H₃. The imidazole ring itself is relatively stable, but fragmentation can also occur through ring cleavage. Predicted mass spectrometry data suggests the formation of various adducts in solution. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.07709 |

| [M+Na]⁺ | 163.05903 |

| [M-H]⁻ | 139.06253 |

| [M+NH₄]⁺ | 158.10363 |

| [M+K]⁺ | 179.03297 |

| Data sourced from PubChem. uni.lu |

X-ray Diffraction (XRD) for Solid-State Structural Resolution

A search of crystallographic databases and the scientific literature did not yield any studies reporting the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and key bond lengths or angles is not publicly available. Such an analysis would be necessary to definitively determine its three-dimensional structure in the solid state, including the planarity of the imidazole ring and the conformation of the carbohydrazide substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption spectra for this compound have been published in the reviewed scientific literature. An analysis of its electronic transitions, which would reveal absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the imidazole ring and carbohydrazide functional group, has not been reported. Data on molar absorptivity and the influence of solvent polarity on these transitions are consequently also unavailable.

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Imidazole 5 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed analysis of a molecule's electronic structure. For a molecule like 1-Methyl-1H-imidazole-5-carbohydrazide, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its geometric and electronic properties. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and kinetic stability. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO can be distributed across the ring and its substituents. In the case of this compound, the carbohydrazide (B1668358) group would also influence the electronic distribution. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive molecule that is more easily polarizable. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives Data is illustrative and based on findings for structurally similar compounds.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl-imidazole Derivative | -6.2 | -1.5 | 4.7 |

| Imidazole-azo Derivative | -5.8 | -2.1 | 3.7 |

| Pyrazole-carbohydrazide | -6.5 | -1.0 | 5.5 |

Quantum Chemical Descriptors and Reactivity Prediction

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors provide quantitative insights into the molecule's behavior in chemical reactions. nih.govresearchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η).

Studies on various imidazole derivatives consistently show that substitutions on the imidazole ring significantly impact these descriptors, thereby tuning the molecule's reactivity. researchgate.net For this compound, the methyl and carbohydrazide groups would be expected to modulate these properties.

Table 2: Predicted Quantum Chemical Descriptors for a Representative Imidazole Derivative Values are hypothetical and for illustrative purposes based on related compounds.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.0 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 3.9 |

| Chemical Hardness (η) | 2.1 |

| Chemical Softness (S) | 0.24 |

| Electrophilicity Index (ω) | 3.62 |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. mdpi.comnih.gov

Prediction of Binding Modes and Conformational Preferences

Docking simulations can reveal the most likely binding poses of this compound within a protein's active site. The imidazole ring, with its aromatic nature and hydrogen bonding capabilities, often plays a crucial role in anchoring ligands to protein targets. mdpi.comportlandpress.com The carbohydrazide moiety provides additional hydrogen bond donors and acceptors, further enhancing potential interactions. The conformational flexibility of the molecule is also explored during docking to identify the most energetically favorable binding conformation.

Analysis of Intermolecular Interactions within Active Sites

A detailed analysis of the docked poses allows for the identification of key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring and the oxygen and nitrogen atoms of the carbohydrazide group are potential hydrogen bond acceptors and donors. researchgate.net

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The methyl group and parts of the imidazole ring can form hydrophobic interactions with nonpolar residues.

Metal Coordination: The nitrogen atoms of the imidazole ring can coordinate with metal ions present in the active site of metalloenzymes. rsc.org

For instance, studies on imidazole derivatives as inhibitors of enzymes like carbonic anhydrase have shown that the imidazole scaffold can effectively interact with the zinc ion in the active site, while other parts of the molecule form hydrogen bonds and van der Waals interactions with surrounding amino acids. nih.gov

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Active Site

| Interaction Type | Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | -NH-NH2 of carbohydrazide | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | N of imidazole, C=O of carbohydrazide | Asn, Gln, His, Ser, Tyr |

| π-π Stacking | Imidazole ring | Phe, Tyr, Trp |

| Hydrophobic Interaction | -CH3 group | Ala, Val, Leu, Ile |

| Metal Coordination | N of imidazole | Zn²⁺, Fe²⁺, Cu²⁺ (in metalloproteins) |

Medicinal Chemistry Applications and Biological Activity Research of 1 Methyl 1h Imidazole 5 Carbohydrazide Derivatives

Research into Diverse Pharmacological Activities

Antimicrobial and Antifungal Studies

Derivatives of 1-Methyl-1H-imidazole-5-carbohydrazide have been the subject of significant research for their antimicrobial and antifungal properties. The imidazole (B134444) ring is a core component of many compounds with a broad spectrum of biological activities.

One study investigated a series of (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides, which are structurally related to this compound. mdpi.comnih.gov These compounds demonstrated potent antifungal activity against Candida albicans and Candida krusei. mdpi.comnih.gov The mechanism of action appears to involve the generation of reactive oxygen species (ROS), rather than the inhibition of ergosterol synthesis, which is the target of many common antifungal drugs. mdpi.comnih.gov The antifungal effect of these compounds was reduced by the presence of ascorbic acid, further supporting the role of ROS in their activity. mdpi.comnih.gov

The minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of these imidazole derivatives were determined for various Candida strains, confirming their antifungal potential. mdpi.com For instance, the association of one of the derivatives with fluconazole was noted to be potentially valuable due to its significant inhibition of the dimorphic transition in C. albicans, a key virulence mechanism. mdpi.comnih.gov

Other research has explored imidazole-containing hydrazones for their antimicrobial effects. researchgate.net The functional group hydrazide-hydrazone (-CO-NH-N=CH-) has been reported to exhibit significant pharmacological activities. researchgate.net For example, nitroimidazole derivatives are a known class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov

The following table summarizes the antifungal activity of selected 5-aminoimidazole-4-carbohydrazonamide derivatives against Candida species.

| Compound | Organism | MIC (µg/mL) | MLC (µg/mL) |

| Derivative 2h | C. albicans | 16 | >128 |

| Derivative 2h | C. krusei | 8 | 16 |

| Derivative 2k | C. albicans | 32 | >128 |

| Derivative 2k | C. krusei | 16 | 32 |

| Derivative 2l | C. albicans | 32 | >128 |

| Derivative 2l | C. krusei | 16 | 32 |

| Fluconazole | C. albicans | 1 | >128 |

| Fluconazole | C. krusei | 64 | >128 |

Anti-inflammatory Research

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. The imidazole scaffold is present in numerous compounds exhibiting a range of pharmacological effects, including anti-inflammatory activity. tandfonline.com

Research into imidazole-derived Schiff base analogues has identified compounds with significant anti-inflammatory properties. In one study, several synthesized compounds were tested, and those bearing electron-withdrawing groups such as Cl, F, NO2, and Br exhibited excellent anti-inflammatory activity. Conversely, compounds with electron-donating groups like OH and OCH3 showed weaker activity. This suggests that the electronic properties of the substituents on the imidazole ring system play a crucial role in their anti-inflammatory potential.

Another study on imidazole alkaloids demonstrated anti-inflammatory activity by affecting human neutrophils. tandfonline.com The compounds were found to inhibit neutrophil degranulation, the production of reactive oxygen species (ROS), and the release of interleukin-6 (IL-6). tandfonline.com These findings were further supported by in vivo models, where the compounds reduced inflammatory hypernociception. tandfonline.com

The table below presents the anti-inflammatory activity of selected imidazole-Schiff's base derivatives, expressed as the percentage of inhibition of protein denaturation.

| Compound | Concentration (µg/mL) | % Inhibition |

| Derivative 5 | 250 | 85.12 |

| Derivative 6 | 250 | 82.14 |

| Derivative 7 | 250 | 80.25 |

| Derivative 8 | 250 | 84.63 |

| Derivative 12 | 250 | 81.42 |

| Derivative 13 | 250 | 83.15 |

| Derivative 14 | 250 | 80.78 |

| Diclofenac Sodium | 250 | 88.94 |

Antioxidant Activity Evaluation

The antioxidant potential of derivatives of this compound has been a subject of scientific inquiry. The imidazole nucleus is a feature of various compounds that have been evaluated for their ability to scavenge free radicals and mitigate oxidative stress.

In a study focused on imidazole-derived Schiff base analogues, several compounds were assessed for their in vitro antioxidant activity using DPPH, ABTS, and DMPD assays. A number of these derivatives exhibited strong antioxidant capabilities, with IC50 values lower than those of the standard antioxidants used for comparison. This indicates their potential to act as potent free radical scavengers.

Another line of research explored the antioxidant properties of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives. nih.gov These compounds showed inhibitory activity against lipid peroxidation (LPO) in rat liver microsomes. nih.gov The most active compound in this series, which featured a p-bromophenyl substituent, demonstrated 57% inhibition of LPO, comparable to the 65% inhibition shown by butylated hydroxytoluene (BHT). nih.gov

Furthermore, pyrazine carbohydrazide-based hydrazones have been synthesized and evaluated for their antioxidant activity. who.int While some compounds showed activity, it was often at high and potentially toxic concentrations. who.int In contrast, a series of imidazo[4,5-b]pyridine benzohydrazones demonstrated a correlation between their antiglycation and antioxidant activities, suggesting that their ability to inhibit glycation may be partly due to their antioxidant effects.

The following table displays the antioxidant activity of selected imidazole-Schiff's base derivatives from one study, as measured by the DPPH radical scavenging assay.

| Compound | IC50 (µM) |

| Derivative 9 | 12.14 |

| Derivative 10 | 14.25 |

| Derivative 11 | 15.63 |

| Derivative 15 | 11.24 |

| Derivative 16 | 13.52 |

| Ascorbic Acid (Standard) | 16.24 |

Other Therapeutic Potentials (e.g., Antidiabetic, Anthelmintic, Antitumor)

Derivatives of this compound have been explored for a variety of other therapeutic applications, including antidiabetic, anthelmintic, and antitumor activities. The versatility of the imidazole scaffold allows for the development of compounds with diverse biological effects.

Antidiabetic Activity: Benzimidazole derivatives have been investigated for their potential as α-glucosidase inhibitors, which is a therapeutic target for managing type II diabetes. nih.gov The inhibition of this enzyme can help to control postprandial hyperglycemia. Molecular docking studies have been used to correlate the structure of these compounds with their in vitro antidiabetic activity, suggesting they can act as potent inhibitors. nih.gov

Anthelmintic Activity: The benzimidazole class of compounds includes established anthelmintic drugs like mebendazole. mdpi.com Mebendazole functions by binding to tubulin and preventing microtubule polymerization in parasites. mdpi.com This mechanism of action is also being explored for its antitumor properties. mdpi.com

Antitumor Activity: Several studies have highlighted the antitumor potential of imidazole and benzimidazole derivatives. For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a microtubule targeting agent with significant toxicity towards breast cancer cell lines. nih.gov In an in vivo study, administration of MBIC to nude mice with MDA-MB-231 breast cancer cell xenografts resulted in a 79.7% reduction in tumor volume. nih.gov

Another area of research involves the development of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. nih.gov The Jak/STAT signaling pathway is often dysregulated in cancer, and inhibitors of this pathway have therapeutic potential. One such compound demonstrated significant tumor growth inhibition in a UKE-1 xenograft model. nih.gov

The following table provides a summary of the IC50 values of the antitumor agent MBIC against different cell lines.

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Non-aggressive breast cancer | 0.73 ± 0.0 |

| MDA-MB-231 | Aggressive breast cancer | 20.4 ± 0.2 |

| L-cells | Normal fibroblast | 59.6 ± 2.5 |

Coordination Chemistry and Material Science Research Applications

1-Methyl-1H-imidazole-5-carbohydrazide as a Ligand in Metal Complexes

The this compound molecule possesses several coordination sites: the sp²-hybridized nitrogen atom of the imidazole (B134444) ring, the carbonyl oxygen atom, and the terminal amino group of the hydrazide moiety. This poly-dentate character enables it to form stable chelate rings with metal ions, leading to the creation of robust coordination compounds. The N-methyl substitution on the imidazole ring enhances the ligand's appeal by preventing N-H tautomerization, which can sometimes lead to structural ambiguities in related imidazole complexes nih.gov.

The synthesis of metal complexes with this compound typically follows established solution-based methods of coordination chemistry. A common approach involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, zinc, nickel, or cobalt) in a suitable solvent.

A general synthetic procedure can be described as follows:

A solution of the metal salt, such as zinc nitrate hexahydrate, is prepared in a solvent like ethanol nih.gov.

A separate solution of this compound is prepared in the same or a miscible solvent.

The metal salt solution is then added to the ligand solution, and the resulting mixture is stirred at room temperature or under gentle heating for a period ranging from minutes to several hours nih.gov.

The formation of the coordination compound often results in a precipitate, which can be isolated by filtration. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the filtrate.

The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. The nature of the counter-ion from the metal salt and the pH of the reaction medium can also influence the final structure of the coordination compound.

Once synthesized, the metal complexes of this compound are characterized using a suite of analytical techniques to determine their structure, bonding, and purity.

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for confirming the coordination of the ligand to the metal ion. The FT-IR spectrum of the free ligand shows characteristic absorption bands for the C=O (carbonyl) and N-H (amine) stretching vibrations. Upon complexation, the frequency of the C=O stretching vibration typically shifts to a lower wavenumber, indicating the coordination of the carbonyl oxygen to the metal center. Similarly, changes in the N-H stretching bands can suggest the involvement of the hydrazide nitrogen in coordination.

Interactive Table: Typical FT-IR Spectral Data for Ligand and Metal Complexes

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Inference |

| ν(N-H) | ~3300-3150 | Shifted | Coordination of hydrazide nitrogen |

| ν(C=O) | ~1680-1660 | ~1650-1620 | Coordination of carbonyl oxygen |

| ν(C=N)imidazole | ~1580 | Shifted | Coordination of imidazole nitrogen |

| ν(M-N) | - | ~500-400 | Formation of Metal-Nitrogen bond |

| ν(M-O) | - | ~450-350 | Formation of Metal-Oxygen bond |

NMR Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information in solution. The chemical shifts of the imidazole ring protons and the hydrazide protons are sensitive to the coordination environment. An upfield shift in the chemical shifts of the ring protons can be caused by a π-back-bonding effect from the metal d-orbitals into the ligand's π-system nih.gov.

Electronic Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions within the complexes. The spectra can reveal information about the geometry of the coordination sphere around the metal ion. The appearance of new charge-transfer bands, which are typically absent in the spectra of the free ligand and metal salt, provides evidence of complex formation.

Catalytic Applications of Metal-Carbohydrazide Complexes

Metal complexes derived from imidazole and hydrazone-type ligands are known to possess significant catalytic properties mdpi.comnih.gov. The metal centers in these complexes can act as Lewis acids and facilitate various organic transformations by activating substrates. Furthermore, metals that can exist in multiple oxidation states, such as copper and cobalt, can catalyze redox reactions.

Complexes of this compound are potential candidates for catalysis in reactions such as:

Oxidation Reactions: Similar to other copper-imidazole complexes that exhibit oxidase-like activity, these compounds could catalyze the oxidation of substrates like phenols and anilines nih.govnih.gov. The catalytic cycle would likely involve the metal ion shuttling between different oxidation states.

C-C Coupling Reactions: Palladium and nickel complexes are widely used as catalysts in cross-coupling reactions. The imidazole-carbohydrazide ligand could provide a stable coordination environment for these metals, potentially leading to active and recyclable catalysts.

Esterification and Amidation: Zinc complexes with imidazole-based ligands have shown high efficiency in transesterification reactions nih.gov. The Lewis acidic nature of the zinc center in a complex with this compound could be harnessed for similar catalytic applications.

The catalytic activity is often influenced by the coordination geometry and the electronic environment of the metal center, which can be fine-tuned by modifying the ligand structure or the reaction conditions mdpi.com.

Development of Functional Materials Incorporating Imidazole-Carbohydrazide Moieties

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it an excellent building block for the design of functional coordination polymers and metal-organic frameworks (MOFs). Imidazole derivatives are widely utilized in the construction of such materials due to their rigid structure and effective coordinating ability nih.govmdpi.com.

These materials can exhibit a range of interesting properties and applications:

Porous Materials: By linking metal ions or clusters, the ligand can help create porous frameworks with high surface areas. Such materials are valuable for gas storage, separation, and heterogeneous catalysis.

Luminescent Materials: Zinc(II) and cadmium(II) complexes with imidazole-containing ligands have been reported to exhibit photoluminescence nih.gov. The incorporation of this compound into coordination polymers could lead to new materials with tunable light-emitting properties for applications in sensors or displays.

Magnetic Materials: The carbohydrazide (B1668358) moiety can act as a bridge to mediate magnetic exchange interactions between paramagnetic metal centers (e.g., Mn(II), Cu(II)). This could lead to the development of materials with interesting magnetic properties, such as single-molecule magnets or magnetic ordering.

The design and synthesis of functional materials based on this ligand represent a promising avenue for creating advanced materials with tailored properties for specific technological applications.

Future Directions and Emerging Research Avenues for 1 Methyl 1h Imidazole 5 Carbohydrazide

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards more efficient and environmentally benign processes is crucial. For imidazole (B134444) derivatives, traditional methods can sometimes involve harsh conditions or the use of toxic solvents. asianpubs.org Future research for the synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide and its analogs will likely focus on green chemistry principles.

Key areas for development include one-pot, multicomponent reactions that combine simple starting materials to form complex products in a single step, which is both atom- and step-economical. asianpubs.orgdurham.ac.uk Solvent-free reaction conditions or the use of aqueous media can significantly reduce environmental impact. asianpubs.org For instance, the Debus–Radziszewski reaction, a classic method for imidazole synthesis, could be adapted to more sustainable conditions. mdpi.com Similarly, novel methods for creating the carbohydrazide (B1668358) moiety, such as using dimethyl carbonate as a non-toxic starting material instead of phosgene (B1210022) derivatives, are being explored. researchgate.netajgreenchem.com The development of catalytic systems, potentially using transition metals or organocatalysts, could also enhance reaction efficiency and selectivity for this class of compounds. Another promising approach involves the denitrogenative transformation of accessible 5-amino-1,2,3-triazole derivatives to generate the imidazole core under acidic conditions. mdpi.com

Table 1: Comparison of Synthetic Approaches for Imidazole Carbohydrazide Derivatives

| Approach | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single operation to form the final product. | High efficiency, reduced waste, operational simplicity. | Optimization of reaction conditions for specific substrates. |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using heat or microwave irradiation. asianpubs.org | Reduced environmental impact, lower cost, easier purification. asianpubs.org | Limited applicability for non-solid reactants, potential for thermal decomposition. |

| Sustainable Feedstocks | Utilizing biorenewable starting materials, such as carbohydrates. durham.ac.uk | Environmentally friendly, reduces reliance on petrochemicals. | Requires development of new synthetic pathways from these feedstocks. |

| Catalytic Methods | Employing catalysts (e.g., transition metals, organocatalysts) to improve reaction rates and selectivity. | Lower energy consumption, high yields, potential for asymmetric synthesis. | Catalyst cost, removal from the final product, and potential toxicity. |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. For this compound, these approaches can provide profound insights into its potential biological activities and guide the design of new derivatives.

Molecular docking simulations can predict the binding modes and affinities of this compound and its analogs with various biological targets, such as enzymes and receptors. airo.co.in This helps in understanding the structure-activity relationships (SAR) that govern their biological effects. nih.gov For example, docking studies have been used to identify key interactions between imidazole derivatives and fungal enzymes or parasitic targets. airo.co.innih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. researchgate.net Machine learning models, trained on existing experimental data, can explore new chemical spaces more efficiently than empirical screening, identifying novel chemotypes with a higher probability of modulating new biological targets. rutgers.edu In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions are also crucial for prioritizing compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures. airo.co.in

Table 2: Computational Tools in the Study of this compound

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding orientation and affinity of ligands to a protein target. airo.co.in | Identification of key binding interactions; prioritization of compounds for synthesis. |

| QSAR | Correlate chemical structure with biological activity. researchgate.net | Predictive models for the potency of new derivatives; guidance for structural modification. |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Understanding of protein-ligand stability and conformational changes upon binding. |

| Machine Learning | Train algorithms on existing data to predict properties of new compounds. rutgers.edu | Efficient exploration of chemical space; identification of novel active scaffolds. |

| In Silico ADMET | Predict pharmacokinetic and toxicity profiles. airo.co.in | Early assessment of drug-likeness; reduction of animal testing. |

Exploration of New Biological Targets and Disease Indications

The imidazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net This suggests that this compound could serve as a foundational molecule for developing therapeutics for various diseases. Research on structurally related compounds has revealed a broad spectrum of activities.

For instance, different imidazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antiparasitic agents. researchgate.netairo.co.innih.gov Specifically, certain 1-methyl-1H-imidazole derivatives have been identified as potent inhibitors of Janus kinase 2 (Jak2), a key target in myeloproliferative neoplasms. researchgate.net Other imidazole carbohydrazides have been designed as inhibitors of the HIV-1 integrase interaction with the host protein LEDGF/p75, representing a novel anti-HIV strategy. nih.govnih.gov Future research should aim to screen this compound and its derivatives against a diverse panel of targets. This could include other protein kinases involved in cancer and inflammation, proteases critical for viral replication, or enzymes involved in bacterial cell wall synthesis. The unique structural combination of the imidazole and carbohydrazide moieties may lead to novel mechanisms of action and the discovery of first-in-class drugs.

Table 3: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale Based on Related Compounds |

|---|---|---|

| Oncology | Protein kinases (e.g., Jak2, FLT3, EGFR), Topoisomerase II. researchgate.netnih.govnih.gov | Imidazole derivatives have shown activity as Jak2 and multi-kinase inhibitors. researchgate.netmdpi.com |

| Infectious Diseases | HIV-1 Integrase, Fungal Lanosterol 14α-demethylase, Parasitic enzymes. nih.govnih.gov | Imidazole carbohydrazides are known HIV-1 IN-LEDGF/p75 inhibitors; imidazoles are the basis for antifungal drugs. airo.co.innih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Pro-inflammatory cytokines. | The imidazole scaffold is present in many anti-inflammatory agents. nih.gov |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3). | Imidazole derivatives have been explored for neuroprotective properties. researchgate.net |

Application in Combinatorial Chemistry and High-Throughput Screening Methodologies

The structure of this compound is well-suited for the techniques of combinatorial chemistry, which allows for the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. The carbohydrazide group is a versatile functional handle that can be readily reacted with a wide array of aldehydes and ketones to form hydrazones, or with other reagents to create diverse heterocyclic systems like oxadiazoles (B1248032). nih.govnih.gov

Once a library of derivatives is generated, it can be subjected to high-throughput screening (HTS). HTS uses automation to rapidly test thousands of chemical compounds for a specific biological activity. nih.govrsc.org This combination of combinatorial synthesis and HTS can dramatically accelerate the drug discovery process by quickly identifying "hit" compounds from a large library. nih.gov For example, a library based on the this compound scaffold could be screened against a panel of cancer cell lines to find new cytotoxic agents or against a specific enzyme to find novel inhibitors. nih.govnih.gov This approach provides a powerful engine for discovering new lead compounds for subsequent optimization.

Table 4: HTS Cascade for a this compound Library

| Stage | Activity | Purpose |

|---|---|---|

| 1. Primary Screen | A library of derivatives is tested at a single concentration in a target-based or cell-based assay. nih.gov | To identify initial "hits" that show activity. |

| 2. Hit Confirmation | Hits are re-tested under the same conditions. | To eliminate false positives from the primary screen. |

| 3. Dose-Response Assay | Confirmed hits are tested at multiple concentrations. | To determine the potency (e.g., IC₅₀ or EC₅₀) of the active compounds. |

| 4. Secondary/Orthogonal Assays | Active compounds are tested in different, related assays. | To confirm the mechanism of action and rule out assay artifacts. |

| 5. Selectivity Profiling | Compounds are tested against related targets or cell lines. | To assess the specificity of the compound and identify potential off-target effects. |

Role in Chemical Biology Tools Development and Probe Design

Beyond its potential as a therapeutic agent, this compound can be a valuable starting point for the development of chemical biology tools. Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in a complex biological system.

The structure of this compound can be strategically modified to incorporate reporter tags or reactive groups. For example, the carbohydrazide moiety can be used as a handle to attach fluorescent dyes for visualizing the localization of a target protein within a cell, or biotin (B1667282) tags for affinity purification and identification of binding partners. Furthermore, photo-affinity labels or other reactive groups could be incorporated into the molecule. Upon binding to its target, such a probe can be activated by light to form a covalent bond, permanently labeling the protein for subsequent identification and characterization. These chemical tools are essential for target validation and for elucidating the complex biological pathways involved in health and disease.

Table 5: Potential Modifications for Chemical Probe Development

| Modification Type | Reagent/Moiety to Add | Application |

|---|---|---|

| Fluorescent Labeling | Fluorescent dye (e.g., fluorescein, rhodamine) | Visualization of target protein localization and dynamics in live cells (microscopy). |

| Affinity Purification | Biotin | Isolation of target proteins and their binding partners from cell lysates (pull-down assays). |

| Click Chemistry Handle | Alkyne or Azide group | Covalent attachment of various reporter tags in situ using bio-orthogonal chemistry. |

| Photo-affinity Labeling | Benzophenone, Diazirine | Covalent cross-linking to the target protein upon UV irradiation for target identification. |

| Activity-Based Probing | Electrophilic "warhead" | Covalent labeling of the active site of a specific enzyme for activity profiling. |

常见问题

Q. [Basic]

- ¹H NMR : A singlet at δ 3.70–3.90 ppm (N–CH₃), multiplets for imidazole protons (δ 7.20–7.80 ppm), and broad NH₂ signals (δ 4.50–5.50 ppm).

- IR Spectroscopy : N–H stretches (3300–3100 cm⁻¹), C=N (1600–1500 cm⁻¹), and absence of aldehyde C=O.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 141.1 (C₅H₈N₄O) and fragmentation patterns consistent with hydrazide cleavage .

How can researchers address challenges in the crystal structure determination of this compound using SHELXL?

Q. [Advanced]

- Disorder Modeling : Use PART and SUMP instructions in SHELXL to model disordered solvent or substituents.

- Hydrogen Bonding : Apply DFIX and DANG restraints to refine H-bonding networks (e.g., N–H···N interactions).

- Validation : Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoids and geometry outliers .

What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

Q. [Advanced]

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (ΔE ≈ 5–6 eV) and absolute hardness (η = ½(Ionization Potential – Electron Affinity)) to assess reactivity.

- Comparison : Validate computed IR/NMR shifts against experimental data using scaling factors (e.g., 0.96–0.98 for IR frequencies). Discrepancies >5% may indicate tautomerism or solvent effects .

How should researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

Q. [Advanced]

- Tautomerism Analysis : Use variable-temperature NMR to detect equilibrium between hydrazide and azo forms.

- Solvent Effects : Compare DFT simulations in implicit (e.g., PCM) vs. explicit solvent models.

- Crystallographic Validation : Resolve ambiguity via single-crystal X-ray diffraction, which provides unambiguous bond lengths and angles .

What purification methods are recommended for this compound, and how do solvent choices impact crystal quality?

Q. [Basic]

- Recrystallization : Use ethanol/water (4:1 v/v) to isolate needle-shaped crystals. Avoid DMSO due to high boiling point.

- Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) eluent removes unreacted aldehyde.

- Solvent Polarity : Low-polarity solvents (e.g., diethyl ether) yield smaller crystals, while polar solvents enhance H-bonding networks .

In the context of crystallographic refinement, what parameters in SHELXL are critical for accurately modeling the hydrazide moiety in this compound?

Q. [Advanced]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。